molecular formula C15H17NO2S2 B2760549 1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396886-28-4

1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2760549
CAS No.: 1396886-28-4
M. Wt: 307.43
InChI Key: HUWQLWYIJZZHNE-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a phenylsulfonyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride and thiophene derivatives. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to facilitate nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group can produce phenylthiol derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)piperidine: Lacks the thiophen-2-yl group, which may result in different chemical and biological properties.

    4-(Thiophen-2-yl)piperidine:

    1-(Phenylsulfonyl)-4-(pyridin-2-yl)piperidine: Substitutes the thiophene ring with a pyridine ring, which can alter its electronic properties and interactions.

Uniqueness: 1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of both the phenylsulfonyl and thiophen-2-yl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c17-20(18,14-5-2-1-3-6-14)16-10-8-13(9-11-16)15-7-4-12-19-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWQLWYIJZZHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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